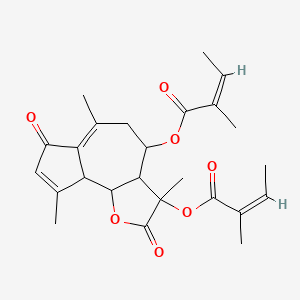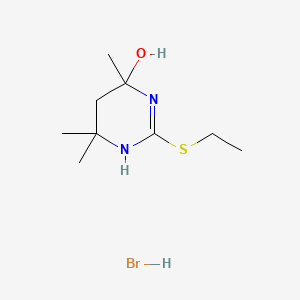
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide is a chemical compound with a complex structure that includes a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide typically involves multiple steps. One common method includes the reaction of 2-ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol with hydrobromic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,6-Tetrahydro-2-pyrimidinethiol
- Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
Uniqueness
Compared to similar compounds, 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
34928-03-5 |
|---|---|
Molecular Formula |
C9H19BrN2OS |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
2-ethylsulfanyl-4,6,6-trimethyl-1,5-dihydropyrimidin-4-ol;hydrobromide |
InChI |
InChI=1S/C9H18N2OS.BrH/c1-5-13-7-10-8(2,3)6-9(4,12)11-7;/h12H,5-6H2,1-4H3,(H,10,11);1H |
InChI Key |
YHPPPTAELAZSDE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(CC(N1)(C)C)(C)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


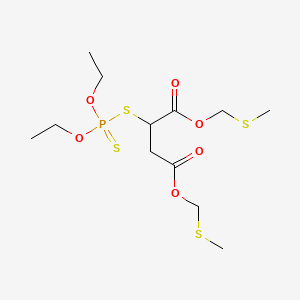
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)

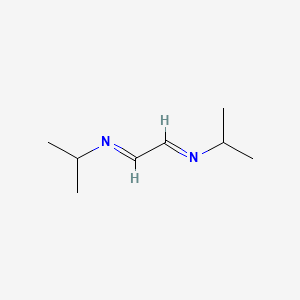
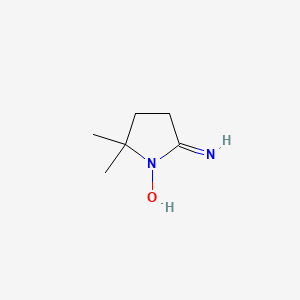
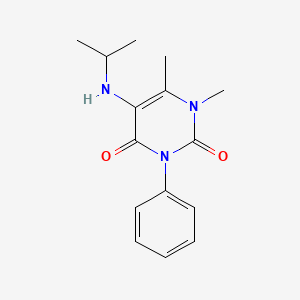
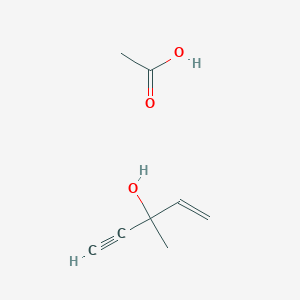
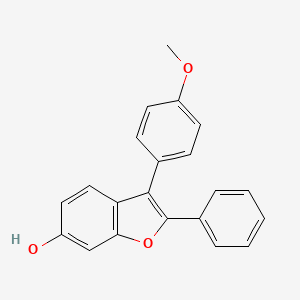


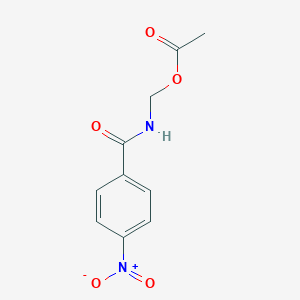
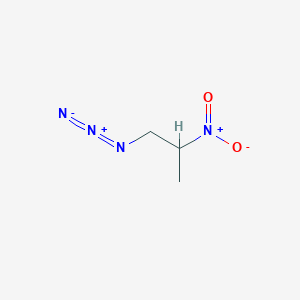
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
